
Technical Support Center: Troubleshooting
HPLC Separation of Cisplatin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
N-Cyclohexyl-N'-phenyl-p-

phenylenediamine

Cat. No.: B089868 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers, scientists, and drug development professionals working on the HPLC separation

of cisplatin (cis-diamminedichloroplatinum(II)) and its related isomers, such as transplatin.

Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating cisplatin and its isomers

by HPLC?

Common issues include poor resolution between cisplatin and transplatin, peak tailing for

cisplatin, and the formation of aquated species that can interfere with the analysis. The choice

of column, mobile phase composition, and temperature are critical factors in overcoming these

challenges.

Q2: Why is there often poor resolution between cisplatin and transplatin?

Cisplatin and transplatin are geometric isomers with similar physicochemical properties, making

their separation challenging. Achieving good resolution often requires optimizing the mobile

phase to exploit subtle differences in their interaction with the stationary phase. The use of ion-

pairing reagents or specific stationary phases can enhance selectivity.

Q3: What causes peak tailing for the cisplatin peak?
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Peak tailing for cisplatin is often attributed to its interaction with active sites on the silica support

of the HPLC column. Cisplatin's amine groups can interact with silanol groups, leading to this

phenomenon. To mitigate this, using a column with end-capping or adding a competing base to

the mobile phase can be effective.

Q4: How can I prevent the formation of interfering aquated species during analysis?

Cisplatin can undergo aquation, where a chloride ligand is replaced by a water molecule,

forming monoaquated and diaquated species. This process is often pH and temperature-

dependent. To minimize aquation, it is recommended to use a mobile phase with a sufficient

concentration of chloride ions (e.g., from NaCl or KCl) to push the equilibrium back towards the

non-aquated form. Additionally, maintaining a controlled, lower temperature during the analysis

can slow down the aquation process.
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Problem Potential Cause(s) Recommended Solution(s)

Poor Resolution

Inadequate separation

between cisplatin and

transplatin peaks.

- Optimize Mobile Phase:

Adjust the concentration of the

organic modifier or the ion-

pairing reagent. - Change

Column: Switch to a column

with a different stationary

phase (e.g., a C18 column with

different end-capping or a

phenyl column). - Adjust

Temperature: Lowering the

temperature can sometimes

improve resolution.

Peak Tailing
Cisplatin peak exhibits

significant asymmetry.

- Use End-capped Column:

Employ a column where the

residual silanol groups are

capped. - Mobile Phase

Additive: Add a competing

amine (e.g., triethylamine) to

the mobile phase to block

active sites on the stationary

phase. - Adjust pH: Modify the

mobile phase pH to reduce

interactions between cisplatin

and the stationary phase.

Co-elution with Degradants

Peaks of aquated or other

degradation products overlap

with the main analytes.

- Control Aquation: Add a

source of chloride ions (e.g.,

0.9% NaCl) to the mobile

phase to suppress the

formation of aquated species. -

Gradient Elution: Develop a

gradient elution method to

separate the degradants from

the main peaks.
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Irreproducible Retention Times

Retention times for cisplatin

and its isomers vary between

runs.

- Equilibrate Column: Ensure

the column is thoroughly

equilibrated with the mobile

phase before each injection. -

Stable Mobile Phase: Prepare

fresh mobile phase daily and

ensure it is well-mixed and

degassed. - Control

Temperature: Use a column

oven to maintain a constant

and stable temperature.

Detailed Experimental Protocol: Isocratic HPLC
Separation of Cisplatin and Transplatin
This protocol is a representative method for the separation of cisplatin and transplatin.

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.

Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier. A

common mobile phase is a mixture of a phosphate buffer (e.g., 20 mM sodium phosphate)

and acetonitrile. To suppress aquation, sodium chloride can be added to the mobile phase

(e.g., up to 154 mM).

Flow Rate: A typical flow rate is 1.0 mL/min.

Temperature: The column temperature is usually maintained at 25 °C.

Detection: UV detection at a wavelength of 210 nm is suitable for cisplatin and its isomers.

Injection Volume: A 20 µL injection volume is standard.

Sample Preparation: Dissolve the sample in a solution that mimics the mobile phase to avoid

peak distortion. For example, a 0.9% sodium chloride solution can be used as the diluent.
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Caption: A typical experimental workflow for the HPLC analysis of cisplatin isomers.
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Common Issues Potential Solutions
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Caption: A logical diagram for troubleshooting common HPLC separation issues.

To cite this document: BenchChem. [Technical Support Center: Troubleshooting HPLC
Separation of Cisplatin and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089868#troubleshooting-hplc-separation-of-cppd-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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